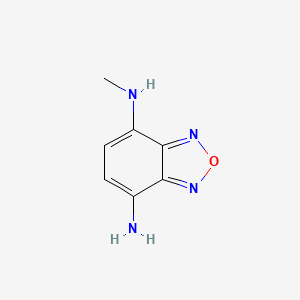![molecular formula C13H23NO B13161638 9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)
9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound with a unique structure that includes a cyclopropylmethyl group and a methyl group attached to a nitrogen-containing bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One method involves reacting the 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium complex catalyst . This process is cost-effective and simplifies the production of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of ruthenium complex catalysts in the reduction process suggests that scalable production methods could be developed based on this approach.
Chemical Reactions Analysis
Types of Reactions
9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: As mentioned, the compound itself is synthesized through a reduction process.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a ruthenium complex catalyst is used for the reduction process.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.
Biology: It may be used in studies related to its biological activity and potential therapeutic effects.
Medicine: The compound could be explored for its potential medicinal properties, including its use as a precursor for drug development.
Industry: It may have applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[331]nonan-3-ol involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
9-Ethylbicyclo[3.3.1]nonan-9-ol: This compound has a similar bicyclic structure but with an ethyl group instead of a cyclopropylmethyl group.
9-Azabicyclo[3.3.1]nonan-3-ol: This compound lacks the cyclopropylmethyl and methyl groups, making it a simpler analog.
Uniqueness
The presence of the cyclopropylmethyl and methyl groups in 9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol makes it unique compared to its analogs. These groups can influence the compound’s reactivity, stability, and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
9-(cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C13H23NO/c1-13(15)7-11-3-2-4-12(8-13)14(11)9-10-5-6-10/h10-12,15H,2-9H2,1H3 |
InChI Key |
RAUIKOGZGAKGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCCC(C1)N2CC3CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13161559.png)
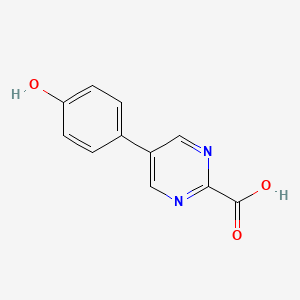
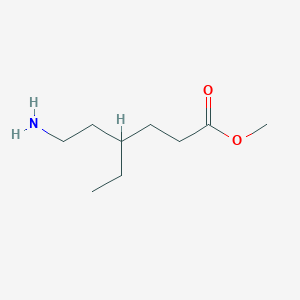
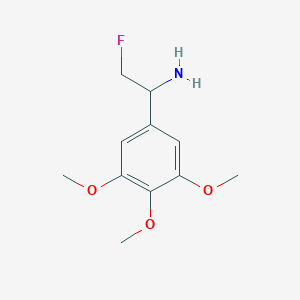
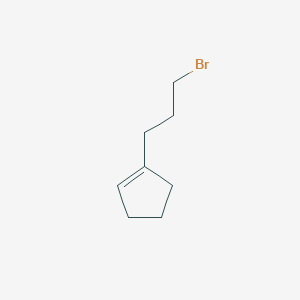
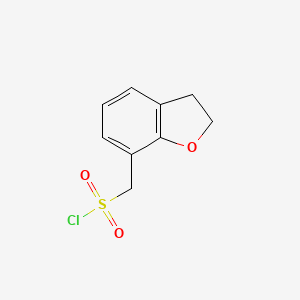

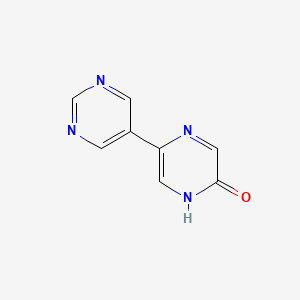
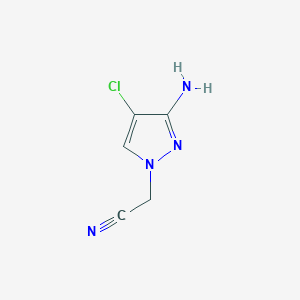
![Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13161606.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)

